molecular formula C16H15NO2S B14633311 Pyrrolo[2,1-a]isoquinoline-3-carboxylic acid, 2-(methylthio)-, ethyl ester CAS No. 56823-03-1

Pyrrolo[2,1-a]isoquinoline-3-carboxylic acid, 2-(methylthio)-, ethyl ester

Cat. No.: B14633311
CAS No.: 56823-03-1
M. Wt: 285.4 g/mol
InChI Key: ZKQVBPKLRNHDHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolo[2,1-a]isoquinoline-3-carboxylic acid, 2-(methylthio)-, ethyl ester is a complex organic compound belonging to the pyrroloisoquinoline family. . The unique structure of pyrrolo[2,1-a]isoquinoline derivatives makes them valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo[2,1-a]isoquinoline derivatives involves several methodologies. One common approach is the cycloaddition reaction, where dihydroisoquinoline esters react with maleic anhydride or acrylates in the presence of a tungsten photocatalyst . This reaction tolerates a range of functional groups and produces the desired pyrrolo[2,1-a]isoquinoline core structure.

Another method involves the acid-promoted cyclization of 4-formylmethylisoquinolin-3-amines . This process typically requires specific reaction conditions, such as the use of stoichiometric azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux .

Industrial Production Methods

Industrial production of pyrrolo[2,1-a]isoquinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methodologies used in industrial settings are typically based on the same principles as laboratory-scale synthesis but are adapted for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[2,1-a]isoquinoline-3-carboxylic acid, 2-(methylthio)-, ethyl ester undergoes various chemical reactions, including:

    Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Mechanism of Action

The mechanism of action of pyrrolo[2,1-a]isoquinoline-3-carboxylic acid, 2-(methylthio)-, ethyl ester involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division . This inhibition leads to the disruption of cancer cell proliferation and induces cytotoxic effects.

Comparison with Similar Compounds

Pyrrolo[2,1-a]isoquinoline-3-carboxylic acid, 2-(methylthio)-, ethyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

56823-03-1

Molecular Formula

C16H15NO2S

Molecular Weight

285.4 g/mol

IUPAC Name

ethyl 2-methylsulfanylpyrrolo[2,1-a]isoquinoline-3-carboxylate

InChI

InChI=1S/C16H15NO2S/c1-3-19-16(18)15-14(20-2)10-13-12-7-5-4-6-11(12)8-9-17(13)15/h4-10H,3H2,1-2H3

InChI Key

ZKQVBPKLRNHDHG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C2N1C=CC3=CC=CC=C32)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.